molecular formula C11H16N2 B14651875 2-(Piperidin-1-yl)-3H-azepine CAS No. 48134-48-1

2-(Piperidin-1-yl)-3H-azepine

Cat. No.: B14651875
CAS No.: 48134-48-1
M. Wt: 176.26 g/mol
InChI Key: SDGTXIFSPDMFTQ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3H-azepine is a heterocyclic compound that features both a piperidine and an azepine ring Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-3H-azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with a suitable azepine precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific pathway chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)-3H-azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepine ring to a more saturated form.

    Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Saturated derivatives of the azepine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-1-yl)-3H-azepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3H-azepine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.

    Azepine: A seven-membered ring with one nitrogen atom, known for its unique chemical properties.

    Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.

Uniqueness: 2-(Piperidin-1-yl)-3H-azepine is unique due to its combination of piperidine and azepine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

48134-48-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-piperidin-1-yl-3H-azepine

InChI

InChI=1S/C11H16N2/c1-3-7-11(12-8-4-1)13-9-5-2-6-10-13/h1,3-4,8H,2,5-7,9-10H2

InChI Key

SDGTXIFSPDMFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC=CC2

Origin of Product

United States

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